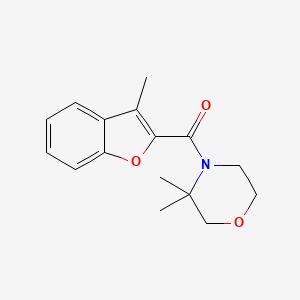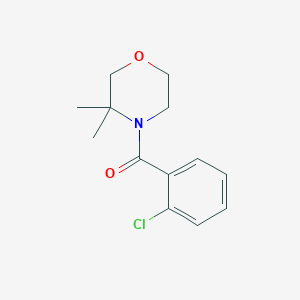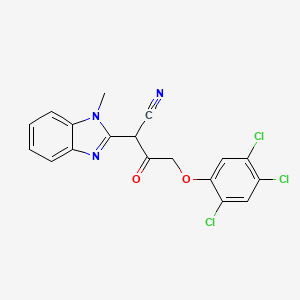![molecular formula C13H19NO2S B7544801 N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7544801.png)
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide, also known as MTEDA, is a chemical compound with potential applications in scientific research. It belongs to the class of oxane derivatives and has a molecular weight of 235.33 g/mol. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide is not fully understood, but it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes it a potential candidate for use in the development of metal-based drugs.
Biochemical and Physiological Effects:
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide has been shown to exhibit cytotoxicity against cancer cells in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide in lab experiments is its potential as a chelating agent, which can be useful in the development of metal-based drugs. However, its cytotoxicity may limit its use in certain experiments, and further studies are needed to fully understand its potential applications.
Future Directions
There are several future directions for research on N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide. One area of interest is its potential as a ligand in the development of metal-based anticancer drugs. Further studies are needed to fully understand its mechanism of action and to optimize its properties for this application. Another area of interest is its potential use in the treatment of Alzheimer's disease. Studies are needed to further investigate its ability to inhibit acetylcholinesterase and to determine its potential as a therapeutic agent.
Synthesis Methods
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 2-aminoethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with oxalyl chloride and further reacted with 2-aminoethanol to yield N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide.
Scientific Research Applications
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a ligand in the development of metal-based anticancer drugs. It has also been investigated for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-3-4-12(17-9)10(2)14-13(15)11-5-7-16-8-6-11/h3-4,10-11H,5-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVSDKMLPMLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylthiophen-2-yl)ethyl]oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)
![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B7544780.png)


![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B7544807.png)
